molecular formula C18H15BrN4O2S B2689289 N-(3-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251616-46-2

N-(3-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2689289
CAS No.: 1251616-46-2
M. Wt: 431.31
InChI Key: OQHIEFSKLOZCPE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring and a thioacetamide linkage. The 3-bromophenyl group enhances electron-withdrawing properties, while the cyclopropyl substituent on the oxadiazole introduces steric constraints and modulates lipophilicity. Its molecular complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for structural validation .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S/c19-13-2-1-3-14(9-13)21-15(24)10-26-16-8-12(6-7-20-16)18-22-17(23-25-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHIEFSKLOZCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling reactions to introduce the thioacetamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Compounds with similar structures induce apoptosis and autophagy in cancer cells. They disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
  • In Vitro Studies : In vitro assays demonstrate that these compounds exhibit potent activity against melanoma and pancreatic cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent has also been investigated. Structural modifications that enhance lipophilicity have been associated with increased antibacterial activity.

  • Structure-Activity Relationships (SAR) : The presence of electron-withdrawing groups like bromine enhances the compound's efficacy against Gram-positive bacteria .
  • Case Study : A study evaluated a series of thiazole derivatives that included oxadiazole moieties, revealing that certain substitutions resulted in MIC values comparable to standard antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary data suggest that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Absorption : High solubility in aqueous environments suggests good absorption characteristics.
  • Metabolism : Metabolic studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of these compounds.

Data Summary

Activity TypeIn Vitro IC50 (µM)MechanismReferences
Anticancer (Melanoma)0.5Apoptosis induction
Antibacterial31.25Disruption of cell wall

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s 1,2,4-oxadiazole moiety distinguishes it from analogs like N-(3-bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7), which replaces the oxadiazole with a 1,2,4-triazole ring (Table 1).

Table 1: Comparison of Heterocyclic Cores

Compound Heterocycle Molecular Weight Key Substituents
Target Compound 1,2,4-Oxadiazole ~420 (estimated) Cyclopropyl
CAS 618415-47-7 1,2,4-Triazole 418.3 Ethyl, Pyridin-2-yl
Thioacetamide-Linked Derivatives

Compounds such as N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (, Compound 7) share the thioacetamide motif but incorporate thiadiazole or pteridinyl groups. These substitutions influence solubility and metabolic stability.

Pyridine-Based Analogues

The pyridine ring in the target compound is a common feature in kinase inhibitors. For example, 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (, Compound 12) uses a pteridine core instead of pyridine, increasing planar rigidity but complicating synthesis. The cyclopropyl-oxadiazole in the target compound may offer a balance between synthetic feasibility and target engagement .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Electron-Withdrawing Effects : The 3-bromophenyl group likely enhances electrophilic reactivity, analogous to chlorophenyl derivatives in (e.g., Compound 6), which show improved inhibitory activity in kinase assays .
  • Steric Modulation : The cyclopropyl group on the oxadiazole may reduce metabolic degradation compared to bulkier substituents (e.g., ethyl in CAS 618415-47-7), as seen in similar compounds with improved pharmacokinetic profiles .
  • Synthetic Challenges : The oxadiazole-pyridine-thioacetamide architecture requires multi-step synthesis, paralleling methodologies used for SHELX-refined crystallographic data in .

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